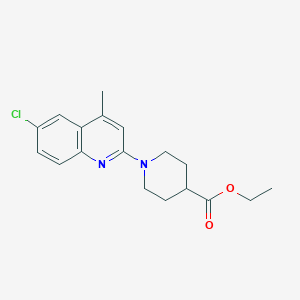
ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, also known as MQP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. MQP belongs to the class of quinoline-based compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is not fully understood. However, several studies have suggested that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate exerts its biological activity by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been reported that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has several advantages as a research tool in the laboratory. It exhibits potent biological activity at relatively low concentrations, making it a useful compound for studying biological processes. In addition, ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate in lab experiments. One limitation is that the exact mechanism of action of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is not fully understood, which makes it difficult to design experiments to study its biological activity. Another limitation is that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has not been extensively studied in vivo, which makes it difficult to assess its potential therapeutic applications.
Orientations Futures
There are several future directions for research on ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective analogs of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. Finally, future studies could focus on the in vivo efficacy and toxicity of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, which could provide important information for its potential clinical development.
Méthodes De Synthèse
Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate can be synthesized using a multi-step process starting from 2-chloro-4-methylquinoline. The first step involves the reaction of 2-chloro-4-methylquinoline with sodium hydride in the presence of ethyl chloroformate to form ethyl 2-(6-chloro-4-methyl-2-quinolinyl) acetate. This intermediate is then reacted with piperidine and sodium hydride to produce ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. The overall yield of the synthesis process is around 40%.
Applications De Recherche Scientifique
Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. Several studies have shown that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate exhibits potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer cells. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been shown to possess antiviral activity against the influenza virus and the human immunodeficiency virus (HIV). In addition, ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been reported to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
ethyl 1-(6-chloro-4-methylquinolin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-23-18(22)13-6-8-21(9-7-13)17-10-12(2)15-11-14(19)4-5-16(15)20-17/h4-5,10-11,13H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOHBWXGRWEJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloro-4-methylquinolin-2-yl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

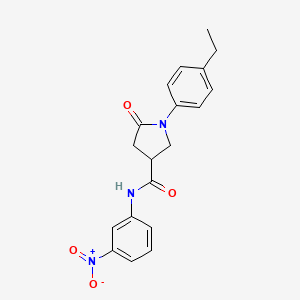
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)
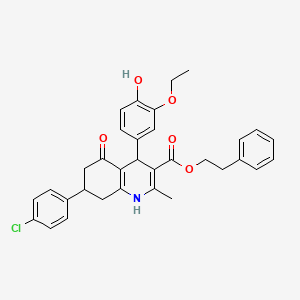
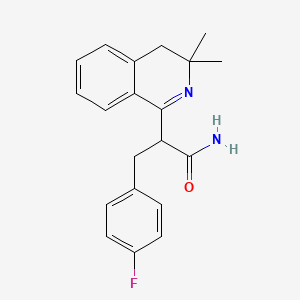
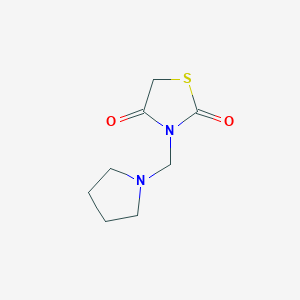
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)

![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)